(3-Amino-2-methylpropyl)dimethylamine
Overview
Description
Synthesis Analysis
The synthesis of (3-Amino-2-methylpropyl)dimethylamine and its analogs involves multiple synthetic routes, including reductive amination, the Leuckart method, and others. These processes can produce a range of compounds, including (3-Amino-2-methylpropyl)dimethylamine, through various precursors and reagents, leading to different contaminants and by-products depending on the synthetic pathway chosen (Stojanovska et al., 2013).
Molecular Structure Analysis
The molecular structure of (3-Amino-2-methylpropyl)dimethylamine is characterized by its unique arrangement of atoms which impacts its reactivity and interactions. While specific studies on this compound's molecular structure analysis are not directly cited, understanding the structure is crucial for predicting its chemical behavior and interactions within biological systems.
Chemical Reactions and Properties
(3-Amino-2-methylpropyl)dimethylamine participates in various chemical reactions, indicative of its reactivity profile. For instance, reactions involving dimethylarginines, which share structural similarities, demonstrate the compound's potential inhibitory effects on nitric oxide synthase, affecting nitric oxide production and thereby impacting vascular function and blood pressure regulation (Tain & Hsu, 2017).
Physical Properties Analysis
The physical properties of (3-Amino-2-methylpropyl)dimethylamine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments. Although specific details on these properties are not available in the referenced literature, they are critical for handling, storage, and application in research and development.
Chemical Properties Analysis
The chemical properties of (3-Amino-2-methylpropyl)dimethylamine, including acidity, basicity, and reactivity with other chemicals, determine its application and effectiveness in various chemical and biological processes. The compound's role as an inhibitor of nitric oxide synthase underscores the importance of its chemical properties in biomedical research (Tain & Hsu, 2017).
Scientific Research Applications
Microwave Spectra Analysis : A study explored the microwave spectra of isotopic species of dimethylamine, which could be relevant to understanding the properties of (3-Amino-2-methylpropyl)dimethylamine (J. Wollrab & V. Laurie, 1968).
Organometallic Chemistry : Research into the addition of dimethylamine to vinylsilane, a process catalyzed by specific catalysts, highlights the chemical reactivity and potential applications in synthesizing organometallic compounds (J. Grobe & U. Möller, 1969).
Photochemical Dimerization : Studies on the ultraviolet irradiation of aminopyridines and pyridones, including dimethyl derivatives, provide insights into photochemical reactions and their potential applications (E. Taylor & R. O. Kan, 1963).
Synthesis of Derivatives : The synthesis and pharmacological testing of 5-amino-1, 3, 6-trialkyluracils, analogous to aminopropylon, indicate the role of dimethylamino compounds in developing new pharmacologically active substances (S. Senda et al., 1958).
Nanocluster Catalysis : Dimethylamine-borane dehydrogenation catalyzed by Ru(0) nanoclusters stabilized by 3-aminopropyltriethoxysilane shows potential in material science and catalysis (M. Zahmakiran et al., 2010).
Molecular Interactions in Atmospheric Science : A study on hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid offers insights into atmospheric chemistry and particle formation (J. Elm et al., 2016).
Catalysis in Organic Synthesis : Research on the addition of amines to conjugated dienes catalyzed by solid base catalysts, including dimethylamine, provides insights into organic synthesis and catalytic processes (Yumiko Kakuno & Hideshi Hattori, 1984).
Safety And Hazards
properties
IUPAC Name |
N',N',2-trimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJSIMZZSEQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976547 | |
Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-methylpropyl)dimethylamine | |
CAS RN |
6105-72-2 | |
Record name | N1,N1,2-Trimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6105-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,2-Trimethylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,2-trimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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